4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as ETP-46321 and belongs to the class of small molecule inhibitors.
Mechanism of Action
The mechanism of action of ETP-46321 involves the inhibition of the enzyme, which is responsible for the production of inflammatory mediators. This leads to a reduction in inflammation and the progression of cancer. The compound also has a neuroprotective effect by inhibiting the activity of enzymes that are involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
ETP-46321 has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to reduce the production of inflammatory cytokines, which are responsible for the progression of various diseases. The compound also has a neuroprotective effect by increasing the levels of neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ETP-46321 in lab experiments is its specificity towards the targeted enzyme. This makes it an ideal compound for studying the role of this enzyme in various diseases. However, one of the limitations of using this compound is its low solubility, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on ETP-46321. One of the areas of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to investigate the potential of ETP-46321 in treating various diseases, including cancer, autoimmune diseases, and neurodegenerative disorders.
Conclusion:
In conclusion, ETP-46321 is a promising compound with potential therapeutic applications in various diseases. The compound's specificity towards the targeted enzyme makes it an ideal candidate for studying the role of this enzyme in disease progression. However, further research is needed to optimize the compound's pharmacokinetic properties and investigate its potential in treating various diseases.
Synthesis Methods
The synthesis of ETP-46321 involves a multistep process that includes the reaction of 4-chloro-3-nitrobenzoic acid with ethylsulfonylethylamine, followed by reduction and coupling reactions. The final product is obtained after purification through column chromatography.
Scientific Research Applications
ETP-46321 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific enzyme, which is involved in the progression of cancer and inflammation. This compound has also been tested for its efficacy in treating autoimmune diseases and neurodegenerative disorders.
properties
IUPAC Name |
4-(ethylsulfonylamino)-N-methyl-N-(oxan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-22(19,20)16-13-6-4-12(5-7-13)15(18)17(2)14-8-10-21-11-9-14/h4-7,14,16H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXHBXRZLKOLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N(C)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.